2-(2-Chlorophenyl)-2,2-difluoroacetic acid (CAS 1150164-78-5) is a specialized aromatic carboxylic acid derivative. It primarily serves as a high-value synthetic building block for introducing the 2-(2-chlorophenyl)difluoroacetyl functional group into complex molecules. This specific moiety is integral to the development of advanced pyrazole carboxamide fungicides, a class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs) to control a wide range of plant pathogens. [1]
Procuring a different positional isomer, such as 2-(4-chlorophenyl)-2,2-difluoroacetic acid, or the unsubstituted 2-phenyl-2,2-difluoroacetic acid is not a viable substitution strategy. The precise ortho-positioning of the chlorine atom is a critical design element that dictates the steric and electronic profile of the final active ingredient. This specific arrangement influences the molecule's conformation and its binding affinity to the target enzyme, succinate dehydrogenase, in fungal pathogens. [1] Substituting this precursor results in a fundamentally different end-product with unpredictable and likely diminished fungicidal efficacy, rendering such a change incompatible with established synthesis routes for targeted, high-performance agrochemicals.
In a documented synthesis pathway for a key biphenyl pyrazole amide intermediate, 2-(2-chlorophenyl)-2,2-difluoroacetic acid was used as the acylating agent. The reaction with N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine proceeded to near-quantitative conversion, achieving a product yield of 96.7%. [1] This high yield underscores the compound's efficiency and compatibility as a direct precursor in multi-step syntheses of complex, high-value agrochemical targets.
| Evidence Dimension | Chemical Yield |
| Target Compound Data | 96.7% |
| Comparator Or Baseline | Theoretical maximum yield (100%) |
| Quantified Difference | Near-quantitative conversion |
| Conditions | Acylation of a pyrazol-5-amine intermediate using methanesulfonyl chloride in the presence of triethylamine in a methylbenzene solvent. |
This high, documented yield provides procurement confidence by minimizing precursor waste and maximizing output in the synthesis of advanced fungicide active ingredients.
This compound is the right choice for synthetic campaigns focused on producing specific pyrazole carboxamide fungicides where the 2-(2-chlorophenyl)difluoroacetyl moiety is a required structural component. Its demonstrated high reactivity and conversion rate in key acylation steps make it suitable for process chemistry environments aiming to maximize yield and purity of the final active ingredient. [1]
In research and development, this precursor should be selected when the goal is to investigate structure-activity relationships where the ortho-chloro substitution provides a specific steric and electronic influence on the target molecule's biological activity. Its use allows for precise molecular modeling and targeted design of fungicides with potentially novel efficacy or resistance-breaking profiles.